molecular formula C9H14N2O B061044 Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI) CAS No. 165743-61-3

Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI)

Cat. No. B061044
Key on ui cas rn: 165743-61-3
M. Wt: 166.22 g/mol
InChI Key: CVSVOYOSJSDAGG-UHFFFAOYSA-N
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Patent
US05612477

Procedure details

N-Methoxy-N-methyl-1,5-diethylpyrazole-3-carboxamide (10.1 g) in dry tetrahydrofuran (180 ml) was cooled in an ice-bath and treated with a 3.0M solution of methylmagnesium bromide in ether (20.68 ml) added dropwise over 10 minutes. After stirring for 1 hour the mixture was treated with a mixture of ethanol (5 ml) and 5M aqueous HCl (1 ml). The mixture was then diluted with EtOAc and water. The organic phase was separated and the aqueous phase extracted twice with EtOAc. The combined organic extracts were dried over MgSO4 and evaporated in vacuo to leave an oil which was chromatographed on silica gel, loading in dichloromethane, and eluting with ethyl acetate/hexane mixtures to give, after evaporation of the requisite fractions, the product as an oil (8.08 g), δ (CDCl3) 1.29 (3H, t, J 7 Hz), 1.45 (3H, t, J 7 Hz), 2.55 (3H, s), 2.64 (2H, q, J 7 Hz), 4.14 (2H, q, J 7 Hz,), 6.55 (1H,s) ppm.
Name
N-Methoxy-N-methyl-1,5-diethylpyrazole-3-carboxamide
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20.68 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[CH:10]=[C:9]([CH2:11][CH3:12])[N:8]([CH2:13][CH3:14])[N:7]=1)=[O:5].[CH3:16][Mg]Br.C(O)C.Cl>O1CCCC1.CCOCC.CCOC(C)=O.O>[C:4]([C:6]1[CH:10]=[C:9]([CH2:11][CH3:12])[N:8]([CH2:13][CH3:14])[N:7]=1)(=[O:5])[CH3:16]

Inputs

Step One
Name
N-Methoxy-N-methyl-1,5-diethylpyrazole-3-carboxamide
Quantity
10.1 g
Type
reactant
Smiles
CON(C(=O)C1=NN(C(=C1)CC)CC)C
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
20.68 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel, loading in dichloromethane
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after evaporation of the requisite fractions

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)C1=NN(C(=C1)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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